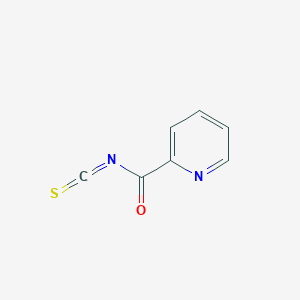

2-Pyridinecarbonyl isothiocyanate

Description

Properties

Molecular Formula |

C7H4N2OS |

|---|---|

Molecular Weight |

164.19 g/mol |

IUPAC Name |

pyridine-2-carbonyl isothiocyanate |

InChI |

InChI=1S/C7H4N2OS/c10-7(9-5-11)6-3-1-2-4-8-6/h1-4H |

InChI Key |

SCRPPTPQKDJGDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Compared to phenyl carbonyl isothiocyanate, 2-pyridinecarbonyl isothiocyanate features a nitrogen atom in the aromatic ring, creating distinct electronic effects. The pyridine ring is electron-withdrawing due to its sp²-hybridized nitrogen, which reduces electron density at the carbonyl carbon. In contrast, phenyl derivatives lack this inductive effect, resulting in a less electrophilic carbonyl group. This difference significantly impacts reactivity in nucleophilic substitution reactions .

Mechanistic Insights from Aminolysis Reactions

A theoretical study on phenyl carbonyl isothiocyanates revealed that their reaction with pyridine nucleophiles proceeds via a zwitterionic tetrahedral intermediate (T±) in both gas-phase and acetonitrile environments. The rate-limiting step involves the breakdown of the -NCS leaving group (Scheme 2, ). By analogy, this compound likely follows a similar pathway, but its electron-deficient pyridine ring may:

- Accelerate nucleophilic attack : Enhanced electrophilicity shortens the reaction time for intermediate formation.

- Stabilize intermediates : The pyridine nitrogen could stabilize transient charges in the tetrahedral intermediate through resonance or inductive effects.

Solvent Effects

In acetonitrile, phenyl carbonyl isothiocyanate exhibits polarization effects that stabilize charge separation in the zwitterionic intermediate. For this compound, the solvent’s dielectric constant may further stabilize intermediates due to the compound’s inherent polarity.

Data Table: Comparative Analysis of Key Parameters

Research Findings and Implications

Kinetic Advantages : The electron-withdrawing pyridine group in this compound likely accelerates reaction rates compared to phenyl analogs, as seen in analogous systems .

Synthetic Utility : The compound’s enhanced reactivity makes it preferable for reactions requiring high electrophilicity, such as thiocyanation of sterically hindered substrates.

Unresolved Questions : Direct experimental data on this compound’s intermediate stability and solvent effects are scarce, highlighting the need for targeted mechanistic studies.

Notes on Limitations

Future work should prioritize kinetic profiling and computational modeling of this compound to validate theoretical predictions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-pyridinecarbonyl isothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiocarbamoyl derivatives (e.g., thiocarbanilide analogs) may react with phosphorylating agents (e.g., POCl₃) or sulfur donors under controlled anhydrous conditions. Reaction parameters like catalyst choice (e.g., zinc sulfate, iodine) and solvent polarity significantly impact yield . Characterization via FT-IR (C=S stretch at ~1200–1050 cm⁻¹) and ¹³C NMR (carbonyl carbon at ~160–170 ppm) is critical for validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use fume hoods and PPE (nitrile gloves, lab coats) due to potential lachrymatory and irritant effects. Stability tests under varying pH and temperature (e.g., TGA/DSC analysis) are recommended to assess decomposition thresholds .

Q. What analytical techniques are optimal for quantifying this compound in reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS using C18 columns and acetonitrile/water gradients provides high sensitivity. Derivatization with amines (e.g., dansyl hydrazine) enhances detectability in trace analyses. Validate methods via spike-recovery experiments (≥95% recovery) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound with nucleophiles be resolved?

- Methodological Answer : Perform systematic kinetic studies under controlled conditions (solvent, temperature, pH) using stopped-flow UV-Vis spectroscopy. Compare thiophilic (e.g., thiols) vs. carbonyl-attacking nucleophiles (e.g., amines) to map reaction pathways. DFT calculations (e.g., Gaussian09) can model transition states and explain regioselectivity discrepancies .

Q. What experimental design strategies optimize the synthesis of this compound derivatives for drug discovery?

- Methodological Answer : Employ a fractional factorial design (e.g., 2⁵⁻¹) to screen variables: temperature (50–100°C), catalyst load (0.1–1.0 eq.), and solvent (DMF vs. THF). Use response surface methodology (RSM) to identify optimal conditions. Validate via central composite design (CCD) with ANOVA (p ≤ 0.05) .

Q. What computational approaches predict the toxicity profile of this compound?

- Methodological Answer : Use QSAR models (e.g., TOPKAT, ADMET Predictor™) to estimate acute toxicity (LD50) and genotoxicity. Cross-validate with in vitro assays: Ames test (S. typhimurium TA98/TA100) and micronucleus assay (CHO-K1 cells). Compare results to structurally related isothiocyanates (e.g., allyl isothiocyanate) for risk extrapolation .

Q. How does this compound interact with biomacromolecules in mechanistic studies?

- Methodological Answer : Conduct fluorescence quenching assays with BSA or lysozyme to determine binding constants (Kb) via Stern-Volmer plots. Use molecular docking (AutoDock Vina) to simulate interactions with active sites. Validate with X-ray crystallography or cryo-EM for high-resolution structural data .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported spectral data for this compound?

- Methodological Answer : Cross-reference with authenticated databases (NIST Chemistry WebBook) and replicate analyses using standardized protocols (e.g., identical NMR solvent, internal reference). Publish raw data (e.g., FID files for NMR) in repositories like Zenodo for peer validation .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.